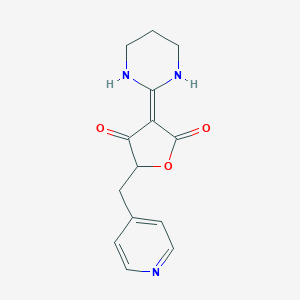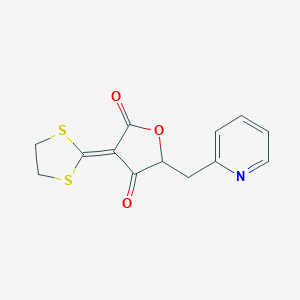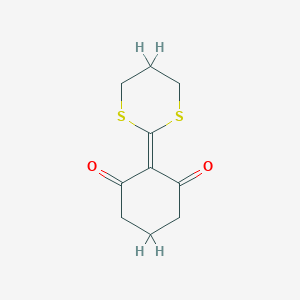![molecular formula C20H28O4S2 B290169 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene, also known as BESN, is a synthetic compound that belongs to the class of naphthalene derivatives. BESN is widely used in scientific research for its unique chemical properties and applications.
Mechanism of Action
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene acts as a fluorescent probe by undergoing a thiol-mediated cyclization reaction. In the presence of thiols, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene undergoes a cyclization reaction that results in the formation of a highly fluorescent compound. The mechanism of this reaction involves the formation of a cyclic sulfide intermediate, which is highly fluorescent. The fluorescence of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is directly proportional to the concentration of thiols in the sample, making it an excellent tool for the detection of thiols in biological samples.
Biochemical and Physiological Effects:
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been shown to have minimal toxicity and is well tolerated in biological systems. It does not interfere with the normal biochemical processes of cells and tissues and can be used in a wide range of applications. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been shown to have a high degree of specificity for thiols and can be used to detect thiols in complex biological samples.
Advantages and Limitations for Lab Experiments
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has several advantages for use in lab experiments. It is highly specific for thiols and can be used to detect thiols in complex biological samples. It is also highly fluorescent, making it easy to detect and quantify. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is stable under a wide range of conditions and can be used in a variety of experimental settings. However, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has some limitations. It is not suitable for use in vivo and cannot be used to detect thiols in living organisms. It also has limited solubility in aqueous solutions, which can limit its use in some applications.
Future Directions
There are several future directions for the use of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in scientific research. One potential application is in the development of new imaging techniques for the diagnosis of diseases such as cancer and Alzheimer's disease. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene could also be used to study the role of thiols in disease processes and to develop new therapies for diseases such as cancer and neurodegenerative disorders. In addition, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene could be used to study protein-protein interactions and to develop new tools for protein engineering and drug discovery.
Conclusion:
In conclusion, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene is a synthetic compound that has a wide range of applications in scientific research. It is highly specific for thiols and can be used to detect thiols in complex biological samples. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in scientific research, including the development of new imaging techniques and the study of protein-protein interactions.
Synthesis Methods
The synthesis of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene involves the reaction of 1,5-dibromonaphthalene with 2-(2-methoxyethylthio)ethanol in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene in high purity. The synthesis of 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been optimized to produce the compound in large quantities for use in scientific research.
Scientific Research Applications
1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has a wide range of applications in scientific research. It is primarily used as a fluorescent probe for the detection of thiols and other bioactive molecules. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been used to study the redox properties of thiols, the kinetics of thiol oxidation, and the role of thiols in disease processes. 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has also been used as a tool to study protein-protein interactions, protein folding, and protein stability. In addition, 1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene has been used to develop new imaging techniques for the diagnosis of diseases such as cancer and Alzheimer's disease.
properties
Molecular Formula |
C20H28O4S2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1,5-bis[2-(2-methoxyethylsulfanyl)ethoxy]naphthalene |
InChI |
InChI=1S/C20H28O4S2/c1-21-9-13-25-15-11-23-19-7-3-6-18-17(19)5-4-8-20(18)24-12-16-26-14-10-22-2/h3-8H,9-16H2,1-2H3 |
InChI Key |
SDDZOWNHULFCAG-UHFFFAOYSA-N |
SMILES |
COCCSCCOC1=CC=CC2=C1C=CC=C2OCCSCCOC |
Canonical SMILES |
COCCSCCOC1=CC=CC2=C1C=CC=C2OCCSCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



